4-Ethylbenzoyl chloride
Overview
Description
4-Ethylbenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
4-Ethylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4-Ethylbenzoyl chloride is a chemical compound used in organic synthesis
Mode of Action
The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis to introduce acyl groups into other compounds . They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters, amides, and other types of compounds .
Biochemical Pathways
This could lead to the modification of proteins, nucleic acids, and other biomolecules, potentially affecting their function .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized and excreted. Its bioavailability would also be influenced by its reactivity and potential to be metabolized .
Result of Action
It’s known to be a corrosive substance that can cause serious eye damage and skin burns . This suggests that it could have cytotoxic effects at the cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances that can act as nucleophiles. It’s also known to react violently with water, releasing toxic gases . Therefore, the presence of water or humidity in the environment could significantly influence its reactivity and stability.
Properties
IUPAC Name |
4-ethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLLLZVYYPGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167564 | |
Record name | 4-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-45-6 | |
Record name | 4-Ethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Ethylbenzoyl chloride in the provided research?
A: In the presented studies , this compound acts as a reagent in organic synthesis. Specifically, it reacts with methyl 4-amino-2-sulfamoylbenzoate to produce methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . This reaction is significant because amide derivatives, like the one synthesized, are often explored for potential fungicidal activity .
Q2: What structural information about methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate was revealed by the research?
A: X-ray crystallography studies provided detailed structural characterization of the synthesized methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate molecule . Key findings include:
- Coplanar arrangement: The carboxamide moiety is positioned coplanar to the benzene ring, with a dihedral angle of 176.2(3)° .
- Bond Length: The C9—Ol bond, representing a C=O double bond, has a length of 1.218(4) Å .
- Intermolecular Interactions: The research also revealed the presence of both intermolecular and intramolecular hydrogen bonding interactions within the crystal structure .
Q3: Were there any other synthetic routes explored for the production of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate?
A: While the research primarily focuses on utilizing this compound, it does mention that a similar compound, 3β-[5′-(4′′-ethylphenyl)1′,3′,4′-oxadiazole-2′-yl)methoxycholest-5-ene, was successfully synthesized using two distinct methods . This finding suggests the possibility of alternative synthetic approaches for creating structurally related compounds, potentially including methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate. Further investigation would be needed to confirm this.
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